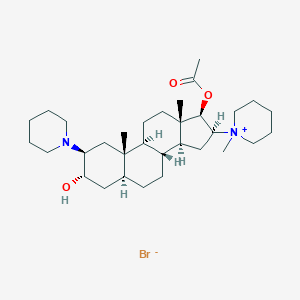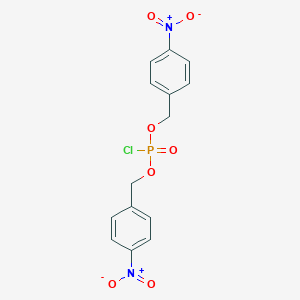
ent-Calindol Amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ent-Calindol Amide, also known as this compound, is a useful research compound. Its molecular formula is C21H18N2O and its molecular weight is 314.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Enzymatic Synthesis of Bioactive Amides
Amides synthesized via enzymatic methods, such as those catalyzed by Candida antarctica lipase B (CALB), have shown a wide range of industrial applications. For example, a novel secondary amide demonstrated potent antimicrobial and antioxidative activities, suggesting potential applications in healthcare and industry (Khare, Kumar, & Kuo, 2009).
Metal-Catalyzed Amide Bond Forming Reactions
Metal-catalyzed synthesis of amides in environmentally friendly aqueous media has been highlighted as a green procedure for constructing this class of compounds, which are crucial in pharmaceuticals and materials science (García-Álvarez, Crochet, & Cadierno, 2013).
Catalytic Amide Formation
Direct catalytic formation of amides from carboxylic acids and amines has been explored, offering more efficient and selective methods meeting the demands for green chemistry. Such catalytic methods cover a range of catalysts including biocatalysts, Lewis acids, and metal catalysts, underscoring their importance in synthetic organic chemistry (Lundberg, Tinnis, Selander, & Adolfsson, 2014).
Innovative Amide Synthesis Techniques
Research has also focused on developing novel methods for amide synthesis that avoid traditional, less sustainable approaches. For instance, the direct synthesis of amides from alcohols and amines, which produces molecular hydrogen as the only byproduct, represents a significant step towards more sustainable chemical processes (Gunanathan, Ben‐David, & Milstein, 2007).
Non-Traditional Amide Formation Routes
Lastly, nonclassical routes for amide bond formation have been explored to address the limitations of existing methods. These approaches include direct formation from carboxylic acids and amines without pre-activation, employing carboxylic acid and amine surrogates, and leveraging novel ligation strategies. These methods broaden the toolkit for amide synthesis, with implications for the synthesis of complex molecules and potential applications in materials science, biotechnology, and drug discovery (de Figueiredo, Suppo, & Campagne, 2016).
Wirkmechanismus
Mode of Action
The mode of action of ent-Calindol Amide involves the activation of amides to achieve powerful transformations under mild conditions . This activation enables intra- and intermolecular nucleophile addition for C–C bond formation at the α-position of amides .
Biochemical Pathways
The cis-trans isomerization of amide bonds, a process in which this compound may be involved, leads to a wide range of structural and functional changes in proteins . This isomerization can be the rate-limiting step in protein folding .
Result of Action
The result of this compound’s action is the formation of complex molecules, particularly through amide bond formation. This process enables the formation of lactams and 1,4-dicarbonyls .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(1S)-1-naphthalen-1-ylethyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O/c1-14(17-11-6-9-15-7-2-4-10-18(15)17)22-21(24)20-13-16-8-3-5-12-19(16)23-20/h2-14,23H,1H3,(H,22,24)/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXUKYDIQFPOCY-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650761 |
Source


|
| Record name | N-[(1S)-1-(Naphthalen-1-yl)ethyl]-1H-indole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217835-51-2 |
Source


|
| Record name | N-[(1S)-1-(Naphthalen-1-yl)ethyl]-1H-indole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;methyl hydrogen sulfate](/img/structure/B29417.png)
![1-[4-(Bromoacetyl)phenyl]-2-pyrrolidinone](/img/structure/B29425.png)





